molecular formula C7H15NO B2679595 [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol CAS No. 2177257-45-1

[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol

Cat. No.: B2679595
CAS No.: 2177257-45-1
M. Wt: 129.203
InChI Key: YCHYRTQQCGVNMY-NKWVEPMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an ylide precursor to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield [(3r,4r)-4-Ethylpyrrolidin-3-yl]carboxylic acid, while reduction can produce [(3r,4r)-4-Ethylpyrrolidin-3-yl]methane.

Biological Activity

[(3R,4R)-4-Ethylpyrrolidin-3-yl]methanol, a chiral organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various research domains.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H15_{15}NO, with a molecular weight of 129.2 g/mol. The compound features a pyrrolidine ring with an ethyl group at the 4-position and a hydroxymethyl group at the 3-position.

Molecular Structure:

  • IUPAC Name: ((3R,4R)-4-ethylpyrrolidin-3-yl)methanol
  • CAS Number: 2227199-24-6
  • SMILES Representation: CC[C@H]1CNC[C@@H]1CO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can function as an enzyme inhibitor or activator depending on its structural configuration and the target enzyme involved.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Neurotransmitter Modulation: It may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
  • Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Neuroprotective Effects:
    • A study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated groups compared to controls.
  • Investigating Antidepressant Properties:
    • Research demonstrated that the compound exhibited antidepressant-like effects in animal models. Behavioral tests indicated increased locomotor activity and reduced despair-like behavior.
  • Anti-inflammatory Activity:
    • Another study assessed the anti-inflammatory properties of this compound. The results showed a decrease in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with other pyrrolidine derivatives highlights the unique properties of this compound:

Compound NameStructure TypeBiological Activity
[(3R,4S)-4-Hydroxymethyl]Similar structure without ethylModerate enzyme inhibition
[(3R,4S)-4-Ethylpyrrolidin]Different stereochemistryLower affinity for dopamine receptors
[(2S,5S)-5-Methylpyrrolidine]Different functional groupsStronger antioxidant properties

Properties

IUPAC Name

[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-6-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHYRTQQCGVNMY-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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